Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Catalog No.
S14443729
CAS No.
M.F
C10H6BrNO4S
M. Wt
316.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxyl...

Product Name

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

IUPAC Name

methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H6BrNO4S

Molecular Weight

316.13 g/mol

InChI

InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3

InChI Key

NWHZFLAGBGTQNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-]

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which incorporates a bromine atom and a nitro group on a benzothiophene framework. The compound's molecular formula is C10H6BrNO4SC_{10}H_{6}BrNO_{4}S, and it has a molecular weight of approximately 316.13 g/mol. Its IUPAC name is methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate, and it can be represented by the SMILES notation: COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-] .

The presence of both bromine and nitro functional groups in this compound enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: This can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or sodium borohydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used .

These reactions facilitate the synthesis of derivatives that may possess enhanced or altered biological properties.

Research indicates that methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate exhibits promising biological activities. Its derivatives have been investigated for their potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects against cancer cells or pathogenic organisms .

The synthesis of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate typically involves a multi-step process:

  • Bromination: The starting benzothiophene derivative is treated with bromine or brominating agents to introduce the bromine atom at the 6-position.
  • Nitration: The brominated compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
  • Esterification: Finally, the carboxylic acid group at the 2-position is esterified with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester .

This synthetic route allows for controlled modifications of the compound's structure, enabling the production of various derivatives.

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting bacterial infections and cancer.
  • Materials Science: Its derivatives are utilized in developing organic semiconductors and light-emitting diodes (OLEDs).
  • Biological Studies: The compound is employed in research investigating the biological activity of benzothiophene derivatives, particularly their antimicrobial and anticancer properties .

Studies on methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate focus on its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine atom allows for substitution reactions that lead to active intermediates. These intermediates may interact with enzymes or receptors, influencing specific biochemical pathways .

Several compounds share structural similarities with methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Score
Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylateC10H6ClNO4SC_{10}H_{6}ClNO_{4}S0.98
Methyl 5-bromobenzo[b]thiophene-2-carboxylateC10H7BrO2SC_{10}H_{7}BrO_{2}S0.97
Ethyl 5-bromobenzo[b]thiophene-2-carboxylateC11H9BrO2SC_{11}H_{9}BrO_{2}S0.95
Methyl 4-bromobenzo[b]thiophene-2-carboxylateC10H7BrO2SC_{10}H_{7}BrO_{2}S0.94
Ethyl 4-bromo-1-benzothiophene-2-carboxylateC11H9BrO2SC_{11}H_{9}BrO_{2}S0.93

These compounds are similar in structure but differ in their functional groups or positions of substituents, which can significantly influence their chemical reactivity and biological activity.

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate stands out due to its combination of bromine and nitro groups, which contribute to its unique reactivity profile and potential applications in medicinal chemistry and materials science .

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

314.92009 g/mol

Monoisotopic Mass

314.92009 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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